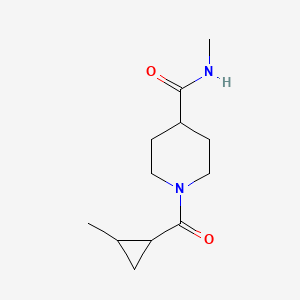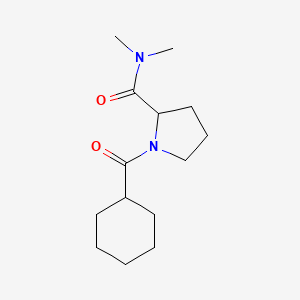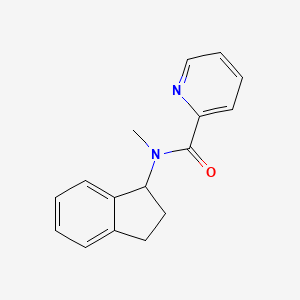![molecular formula C18H20FNO B7493049 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is also known as WIN 35428 and has been found to have a high affinity for the dopamine transporter.
Mecanismo De Acción
The mechanism of action of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone involves its ability to bind to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the reuptake of dopamine, the compound increases the levels of dopamine in the synaptic cleft, which can lead to increased dopamine signaling and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone have been studied extensively. The compound has been found to increase dopamine release in the prefrontal cortex, which is responsible for executive function and working memory. Additionally, the compound has been found to increase dopamine release in the striatum, which is responsible for motor function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone in lab experiments include its high affinity for the dopamine transporter and its potential as a treatment for dopamine-related disorders. However, the limitations of using the compound in lab experiments include its potential for abuse and the need for further research into its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone. One direction is to further investigate the compound's potential as a treatment for dopamine-related disorders such as Parkinson's disease and ADHD. Another direction is to study the compound's potential for abuse and to develop strategies for mitigating its abuse potential. Additionally, further research is needed to explore the safety and efficacy of the compound in clinical trials.
Métodos De Síntesis
The synthesis of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone involves the reaction of 4-fluorophenyl-2-pyrrolidin-1-ylmethanone with bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride in the presence of a base. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
The potential pharmacological properties of 2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone have been the subject of numerous scientific studies. The compound has been found to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
2-bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c19-15-7-5-13(6-8-15)17-2-1-9-20(17)18(21)16-11-12-3-4-14(16)10-12/h3-8,12,14,16-17H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPUKPOIAAGVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CC3CC2C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)
![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)



![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)

![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)
![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)


